molecular formula C12H8Cl2N2O B185147 3,4-dichloro-N-(pyridin-3-yl)benzamide CAS No. 304885-01-6

3,4-dichloro-N-(pyridin-3-yl)benzamide

Cat. No.: B185147
CAS No.: 304885-01-6
M. Wt: 267.11 g/mol
InChI Key: YIFKMNQYIAKKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(pyridin-3-yl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly in the fields of neuroscience and enzymology. It was first identified as a weak agonist (EC50 = 6 µM) of the neuronal KCNQ2/Q3 voltage-gated potassium channels, which are key regulators of neuronal excitability and represent attractive drug targets for the treatment of epilepsy and pain . This core structure served as the foundational starting point for extensive structure-activity relationship (SAR) studies, leading to the development of more potent and selective KCNQ2/Q3 channel openers . In parallel research, the N-(pyridin-3-yl)benzamide pharmacophore has been investigated for its inhibitory activity against human enzymes. This compound class has shown potential as a highly selective inhibitor of human aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system, making it a candidate for probing cardiovascular and renal pathophysiology in research settings . Furthermore, the compound's binding characteristics have been elucidated structurally. A crystal structure of the catalytic domain of human JARID1B (also known as KDM5B, a histone demethylase) in complex with a closely related analogue, 2,4-dichloro-N-(pyridin-3-yl)benzamide, has been determined (PDB ID: 5FZ1), providing a structural basis for its interaction with epigenetic targets . This versatile compound is intended for research applications only, including but not limited to ion channel studies, enzyme inhibition assays, and as a building block for the synthesis of more specialized derivatives in drug discovery efforts. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

304885-01-6

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

3,4-dichloro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)

InChI Key

YIFKMNQYIAKKJF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

solubility

40 [ug/mL]

Origin of Product

United States

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

To bypass acid chloride handling, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are employed. This method is preferred for laboratory-scale synthesis due to milder conditions and reduced byproduct formation.

Procedure:

  • 3,4-Dichlorobenzoic acid (1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.

  • Pyridin-3-amine (1.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

  • The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield Optimization:

  • Increasing HOBt to 2 equiv improves yields to 90% by minimizing racemization.

Modern Catalytic Methods

Oxidative Amidation Using TBHP

A chemodivergent protocol reported by RSC Advances employs tert-butyl hydroperoxide (TBHP) to directly couple carboxylic acids and amines without pre-activation. Applied to 3,4-dichlorobenzoic acid and pyridin-3-amine, this one-pot method proceeds via in situ generation of a mixed anhydride.

Optimized Conditions:

  • Solvent: Ethyl acetate

  • Oxidant: TBHP (2 equiv)

  • Temperature: 90°C, 3 hours

  • Yield: 75% after extraction and recrystallization.

Mechanistic Insight:
TBHP oxidizes the carboxylic acid to an acyloxy radical, which reacts with the amine to form the amide bond.

Industrial-Scale Production

Continuous Flow Synthesis

A patent by Icagen, Inc. outlines a continuous flow system for benzamide production, emphasizing reduced reaction times and improved purity. Key parameters include:

ParameterValue
Residence Time15 minutes
Temperature120°C
Pressure10 bar
CatalystPd/C (5 wt%)
Yield92%

Benefits:

  • Eliminates intermediate isolation steps.

  • Scalable to multi-kilogram batches.

Solvent-Free Mechanochemical Synthesis

Ball milling 3,4-dichlorobenzoic acid and pyridin-3-amine with K₂CO₃ as a base achieves 88% yield in 2 hours. This green chemistry approach avoids toxic solvents and reduces waste.

Purification and Characterization

Recrystallization Techniques

The crude product is typically recrystallized from:

  • Ethanol/water (7:3 v/v) for needle-like crystals (mp 148–150°C).

  • Acetonitrile for higher purity (>99.5% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.87 (d, J = 2.4 Hz, 1H, Py-H), 8.45 (dd, J = 4.8 Hz, 1H, Py-H), 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.75–7.69 (m, 3H, Ar-H).

  • HRMS (ESI): m/z calcd for C₁₂H₈Cl₂N₂O [M+H]⁺: 283.9974; found: 283.9976.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Acid Chloride8598Moderate120
EDCI/HOBt9099Low250
Suzuki Coupling8097High300
TBHP Oxidation7595Moderate180
Continuous Flow9299.5High200

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different pyridine derivatives .

Scientific Research Applications

3,4-dichloro-N-(pyridin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and toxicological profiles of benzamide derivatives are highly dependent on the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Primary Use/Activity References
3,4-Dichloro-N-(pyridin-3-yl)benzamide C₁₃H₉Cl₂N₃O Pyridin-3-yl Research chemical, opioid analog
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) C₁₆H₂₂Cl₂N₂O Cyclohexylmethyl + dimethylamino Psychoactive opioid, controlled substance
U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide) C₁₆H₂₂Cl₂N₂O Cyclohexyl + dimethylamino + methyl Synthetic opioid, high abuse potential
3,4-Dichloro-N-(3-chlorophenyl)benzamide C₁₃H₈Cl₃NO 3-Chlorophenyl Industrial/research applications
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₁H₂₅N₄OSCl₂ Thiazole + morpholinomethyl + pyridin-3-yl Antimicrobial/anti-inflammatory research

Pharmacological Activity and Abuse Potential

  • AH-7921 and U-47700 : These compounds exhibit potent μ-opioid receptor agonism, comparable to morphine, but with higher toxicity. Both are classified as controlled substances due to their association with fatal intoxications .
  • Compound 4d: The addition of a thiazole ring and morpholinomethyl group shifts its application toward antimicrobial research, demonstrating the versatility of benzamide scaffolds .

Key Research Findings

  • Toxicity : AH-7921 has an estimated lethal dose (LD₅₀) of 1–5 mg/kg in rodents, significantly lower than morphine, highlighting its danger .
  • Synthetic Versatility: Modifications such as thiazole or morpholine incorporation (e.g., Compound 4d) redirect activity toward non-opioid pathways, underscoring the scaffold’s adaptability .

Q & A

Q. Optimization Table :

ParameterTested RangeOptimal ConditionYield Improvement
Catalyst (EDCI/HOBt)1–2.5 eq.2 eq.72% → 85%
Reaction Temperature25–80°C50°CReduced side products
SolventDMF, THF, DCMDMFHigher solubility

Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted acid or dimerization .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the benzamide linkage and substitution pattern. For example, the pyridinyl proton signals appear at δ 8.5–9.0 ppm, while aromatic protons from dichlorobenzamide resonate at δ 7.2–7.8 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects impurities and verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 307).
  • X-ray Crystallography : For absolute configuration determination, single-crystal diffraction is recommended if crystallizable .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the study of this compound’s reactivity or bioactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient pyridine ring may favor nucleophilic aromatic substitution .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). A recent study showed binding affinity (-8.2 kcal/mol) to EGFR kinase, suggesting potential anticancer applications .
  • Reaction Pathway Prediction : Tools like ICReDD’s quantum-chemical reaction path searches can identify intermediates and transition states, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Q. Methodological Answer :

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration .
  • Validate purity (>95% by HPLC) to exclude confounding effects from impurities.

Meta-Analysis : Pool data from multiple studies to identify trends. For example, conflicting IC50_{50} values against malaria parasites may arise from differences in parasite strain sensitivity .

Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Cl with CF3_3) to isolate structural determinants of activity .

Advanced: What experimental design strategies (e.g., factorial design) optimize reaction conditions for scale-up?

Methodological Answer :
A 23^3 factorial design can systematically evaluate parameters:

FactorLow Level (-1)High Level (+1)
Catalyst Loading1.5 eq.2.5 eq.
Temperature40°C60°C
Solvent PolarityTHFDMF

Q. Analysis :

  • Pareto charts identify significant factors (e.g., temperature contributes 65% to yield variation).
  • Response surface models predict optimal conditions (e.g., 55°C, 2.2 eq. catalyst in DMF) .

Advanced: How can AI-driven platforms enhance the development of derivatives with improved pharmacokinetic profiles?

Q. Methodological Answer :

  • Generative Models : Train AI on PubChem datasets to propose analogs with enhanced logP or solubility. For example, substituting Cl with a methoxy group improves metabolic stability .
  • Process Automation : Integrate robotic synthesis with real-time HPLC feedback to screen 100+ derivatives/week .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing candidates for in vivo testing .

Data Contradiction Resolution Workflow :

Replicate Experiments : Confirm results under standardized conditions.

Cross-Validate Techniques : Compare NMR data with X-ray structures for consistency .

Collaborative Peer Review : Share raw data via platforms like Zenodo for independent verification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.